molecular formula C13H18Br2O B15346197 1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene CAS No. 69403-15-2

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene

Cat. No.: B15346197
CAS No.: 69403-15-2
M. Wt: 350.09 g/mol
InChI Key: KYICBEOXZMRATP-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is a complex organic compound characterized by its bromomethyl groups, tert-butyl group, and methoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 1,3-dimethylbenzene. Bromination in the presence of a catalyst such as iron (III) bromide can introduce bromomethyl groups at the 1 and 3 positions.

  • Alkylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.

  • Methoxylation: The methoxy group can be introduced through the reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.

Chemical Reactions Analysis

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene undergoes various types of reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromomethyl groups to methylene groups.

  • Substitution: Nucleophilic substitution reactions can replace bromomethyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: Sodium cyanide, ammonia.

Major Products Formed:

  • Oxidation: 1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzoic acid.

  • Reduction: 1,3-Dimethyl-5-tert-butyl-2-methoxybenzene.

  • Substitution: 1,3-Bis(cyanomethyl)-5-tert-butyl-2-methoxybenzene.

Scientific Research Applications

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is used in various scientific research fields:

  • Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: Studying the effects of bromomethyl groups on biological systems.

  • Medicine: Potential use in drug design and development due to its structural complexity.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: Bromomethyl groups can interact with enzymes and receptors, influencing biological processes.

  • Pathways: Involvement in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is unique due to its combination of functional groups:

  • Similar Compounds: 1,3-Dibromobenzene, 1,3-Dimethylbenzene, 1,3-Bis(chloromethyl)benzene.

  • Uniqueness: The presence of both bromomethyl and tert-butyl groups provides distinct chemical reactivity and stability compared to other similar compounds.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and technology.

Properties

CAS No.

69403-15-2

Molecular Formula

C13H18Br2O

Molecular Weight

350.09 g/mol

IUPAC Name

1,3-bis(bromomethyl)-5-tert-butyl-2-methoxybenzene

InChI

InChI=1S/C13H18Br2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3

InChI Key

KYICBEOXZMRATP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CBr)OC)CBr

Origin of Product

United States

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